molecular formula C11H13N3O3S B1387249 3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid CAS No. 1170090-92-2

3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

Cat. No.: B1387249
CAS No.: 1170090-92-2
M. Wt: 267.31 g/mol
InChI Key: YCZXELZMOCRAKN-UHFFFAOYSA-N
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Description

3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is a heterocyclic compound that features a unique thieno[3,2-d][1,2,3]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid: Lacks the isobutyl group, which may affect its reactivity and biological activity.

    6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid: Similar structure but without the isobutyl group, leading to different chemical properties.

Uniqueness

The presence of both isobutyl and methyl groups in 3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. These modifications can enhance its stability, reactivity, and potential biological activities.

Properties

IUPAC Name

6-methyl-3-(2-methylpropyl)-4-oxothieno[3,2-d]triazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-5(2)4-14-10(15)9-8(12-13-14)7(11(16)17)6(3)18-9/h5H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZXELZMOCRAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=O)N(N=N2)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 2
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 3
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 4
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 5
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 6
3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

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